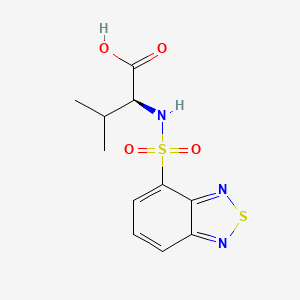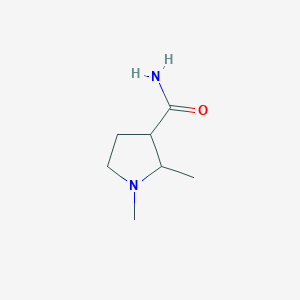
Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties.
Applications De Recherche Scientifique
Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. Research has shown that this compound has significant anti-inflammatory and analgesic properties. It has also been shown to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Mécanisme D'action
The exact mechanism of action of Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone has significant effects on various biochemical and physiological processes in the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to reduce pain perception by modulating the activity of pain receptors in the brain. Additionally, Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone has been shown to have anxiolytic and antidepressant effects, which may be due to its modulation of neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone for lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it is effective at low doses and has a low risk of toxicity. This makes it a promising candidate for further research and development. However, one of the limitations of Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone. One area of interest is its potential use in the treatment of cancer. Studies have shown that it has significant anti-cancer effects, and further research is needed to determine its efficacy in treating various types of cancer. Additionally, research on the mechanism of action of Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone may lead to the development of new drugs with similar pharmacological properties. Finally, further research is needed to determine the long-term safety and efficacy of Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone in humans, which may pave the way for its eventual use in clinical settings.
Conclusion:
In conclusion, Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone is a promising compound with significant potential for therapeutic applications. Its anti-inflammatory, analgesic, anxiolytic, and antidepressant properties make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, its relatively low toxicity and high therapeutic index make it a promising candidate for further study. With continued research, Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone may ultimately lead to the development of new drugs for the treatment of various diseases and conditions.
Méthodes De Synthèse
The synthesis of Morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone involves the reaction of 4-phenylpiperidine with morpholine and formaldehyde. The reaction takes place under acidic conditions, and the resulting product is purified through column chromatography. The yield of the reaction is typically around 50%, and the purity of the product is confirmed through spectroscopic analysis.
Propriétés
IUPAC Name |
morpholin-4-yl-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(18-10-12-20-13-11-18)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-5,15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVYQNYODCAZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)

![N-cyclohexyl-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7580611.png)
![2-[(4-cyanophenyl)sulfonylamino]-N-naphthalen-2-ylpropanamide](/img/structure/B7580612.png)

![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)



![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7580659.png)